![molecular formula C22H26N2O3 B5187026 N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B5187026.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethyl-2-quinolinamine
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethyl-2-quinolinamine, also known as DMQX, is a chemical compound that has been extensively studied for its potential use in scientific research. DMQX is a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in the excitatory neurotransmission in the central nervous system.
Mechanism of Action
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethyl-2-quinolinamine acts as a competitive antagonist of the AMPA receptor subtype by binding to the receptor and preventing the binding of glutamate. This leads to a decrease in excitatory neurotransmission and a reduction in synaptic plasticity. N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethyl-2-quinolinamine has also been shown to have some activity at the kainate receptor subtype, although its potency is much lower than at the AMPA receptor subtype.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethyl-2-quinolinamine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce excitatory neurotransmission in the central nervous system, leading to a decrease in synaptic plasticity and learning and memory. N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethyl-2-quinolinamine has also been shown to have neuroprotective effects, particularly in models of ischemic stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethyl-2-quinolinamine for lab experiments is its high potency and selectivity for the AMPA receptor subtype. This allows researchers to study the role of this receptor subtype in various physiological and pathological conditions. However, one of the limitations of N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethyl-2-quinolinamine is that it can have off-target effects at high concentrations, particularly at the kainate receptor subtype.
Future Directions
There are several future directions for the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethyl-2-quinolinamine in scientific research. One area of interest is the role of AMPA receptors in chronic pain conditions, such as neuropathic pain. N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethyl-2-quinolinamine may also have potential as a therapeutic agent for neurodegenerative diseases, particularly those that involve excitotoxicity and glutamate receptor dysfunction. Finally, N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethyl-2-quinolinamine may be useful in studying the role of AMPA receptors in psychiatric disorders, such as depression and anxiety.
Synthesis Methods
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethyl-2-quinolinamine can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with 2-nitropropane to form 2,5-dimethoxy-β-nitrostyrene. The nitrostyrene is then reduced using hydrogen gas and a palladium catalyst to form 2,5-dimethoxyphenethylamine. Finally, the amine is reacted with 8-methoxy-2-chloroquinoline to form N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethyl-2-quinolinamine.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethyl-2-quinolinamine has been widely used in scientific research to study the role of ionotropic glutamate receptors in the central nervous system. It has been shown to be a potent antagonist of the AMPA receptor subtype, which is involved in synaptic plasticity and learning and memory. N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethyl-2-quinolinamine has also been used to study the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethylquinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15-13-21(23-22-17(15)7-6-8-19(22)26-4)24(2)12-11-16-9-10-18(25-3)20(14-16)27-5/h6-10,13-14H,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUONQGYSQFVANL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N(C)CCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethyl-2-quinolinamine |
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